molecular formula C16H12O6 B3075548 Isofusidienol A CAS No. 1032392-18-9

Isofusidienol A

Cat. No.: B3075548
CAS No.: 1032392-18-9
M. Wt: 300.26 g/mol
InChI Key: NIGWURVKGDGBRS-UHFFFAOYSA-N
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Scientific Research Applications

Isofusidienol A has a wide range of scientific research applications, including:

Safety and Hazards

According to the safety data sheet, Isofusidienol A is harmful if swallowed or in contact with skin. It also causes serious eye irritation .

Mechanism of Action

Isofusidienol A is a chromone , a class of compounds known for their diverse biological activities. Despite its intriguing structure, the detailed mechanism of action of this compound is not well-studied. This article aims to provide a comprehensive overview of the potential mechanism of action, biochemical pathways, pharmacokinetics, and the result of action of this compound.

Preparation Methods

Isofusidienol A can be synthesized through a multi-step process involving the reaction of specific starting materials under controlled conditions. The synthetic route typically involves the formation of the chromone core followed by the introduction of the oxepine ring. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired product.

Chemical Reactions Analysis

Isofusidienol A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. These reactions often require specific catalysts and conditions to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Comparison with Similar Compounds

Isofusidienol A can be compared with other chromone derivatives and oxepine-containing compounds. Similar compounds include:

Properties

IUPAC Name

methyl 10-hydroxy-8-methyl-11-oxooxepino[4,5-b]chromene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-8-5-10(17)14-12(6-8)22-11-3-4-21-7-9(16(19)20-2)13(11)15(14)18/h3-7,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGWURVKGDGBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=COC=C3)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017786
Record name Isofusidienol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032392-18-9
Record name Isofusidienol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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